molecular formula C24H23FN4O B2686891 N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide CAS No. 1396813-60-7

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2686891
CAS No.: 1396813-60-7
M. Wt: 402.473
InChI Key: DSWNWADRDMLQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group, a pyrrolidine ring, and a phenylcyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, which is then functionalized with a fluorophenyl group. The pyrrolidine ring is introduced through a cyclization reaction, and the final step involves the formation of the phenylcyclopropanecarboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

    Industry: It might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide include other pyridazine derivatives, fluorophenyl-substituted compounds, and cyclopropanecarboxamide analogs.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties. For example, the presence of the fluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropanecarboxamide moiety might contribute to its rigidity and binding affinity to specific targets.

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O/c25-20-9-5-4-8-19(20)21-10-11-22(28-27-21)29-15-12-18(16-29)26-23(30)24(13-14-24)17-6-2-1-3-7-17/h1-11,18H,12-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWNWADRDMLQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.